
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromobenzoyl group attached to the pyrrole ring, along with a cyclohexyl group bonded to the nitrogen atom of the carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction produces 2-bromobenzoyl chloride, which is a key intermediate.
Acylation of pyrrole: The 2-bromobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine (TEA) to form 4-(2-bromobenzoyl)-1H-pyrrole-2-carboxylic acid.
Amidation: The final step involves the reaction of 4-(2-bromobenzoyl)-1H-pyrrole-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The pyrrole ring can be oxidized under strong oxidative conditions, leading to ring-opening or formation of pyrrole-2,5-diones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: Formation of 4-(2-substituted-benzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide derivatives.
Reduction: Formation of 4-(2-bromobenzyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide.
Oxidation: Formation of pyrrole-2,5-diones or ring-opened products.
科学研究应用
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential applications in drug discovery and development. Its structural features may be optimized to enhance biological activity and selectivity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group may enhance membrane permeability.
相似化合物的比较
Similar Compounds
- 4-(2-chlorobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
- 4-(2-fluorobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
- 4-(2-methylbenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
Uniqueness
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s larger atomic size and electron-withdrawing properties can alter the compound’s electronic distribution, making it distinct from its chloro, fluoro, and methyl analogs.
This compound’s unique structural features and reactivity profile make it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-15-9-5-4-8-14(15)17(22)12-10-16(20-11-12)18(23)21-13-6-2-1-3-7-13/h4-5,8-11,13,20H,1-3,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZZYFXKUGJQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2666267.png)
![4-ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2666268.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2666269.png)
![3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid](/img/structure/B2666270.png)
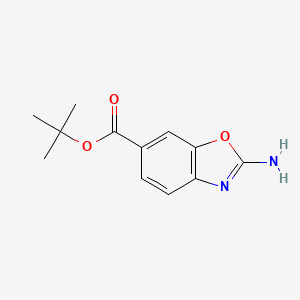
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2666273.png)
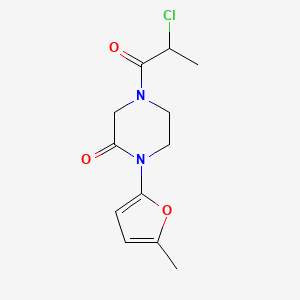
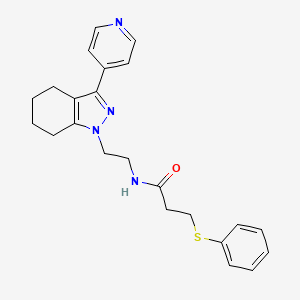
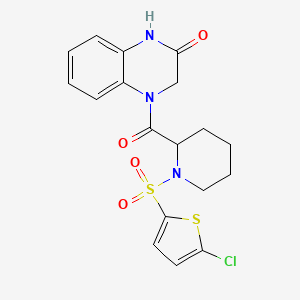
![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)
![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)
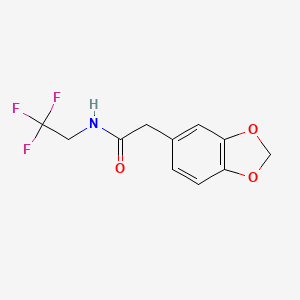
![N-(2-methoxyphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2666287.png)
